![molecular formula C13H20ClFN2O2S B1390114 (2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride CAS No. 1185298-49-0](/img/structure/B1390114.png)
(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride
描述
“(2-{1-[(4-Fluorophenyl)sulfonyl]piperidin-4-yl}ethyl)amine hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C13H19FN2O2S•HCl and has a molecular weight of 322.83 g/mol .
Synthesis Analysis
Piperidine derivatives, such as this compound, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a sulfonyl group attached to a fluorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 322.83 g/mol and a molecular formula of C13H19FN2O2S•HCl .科学研究应用
FSPH has been used in a variety of research studies, including drug development, biochemistry, and physiology. It has been used as a model compound to study the interactions of drug molecules with biological targets. It has also been used to study the structure-activity relationship of drug molecules. Additionally, FSPH has been used to study the effect of pH on the stability of drug molecules.
作用机制
FSPH is believed to interact with biological targets through hydrogen bonding and hydrophobic interactions. Hydrogen bonding is a type of non-covalent interaction in which hydrogen atoms are shared between two molecules. Hydrophobic interactions are interactions between molecules that are not soluble in water. These interactions are important in the binding of drug molecules to their targets.
Biochemical and Physiological Effects
The biochemical and physiological effects of FSPH are not well understood. It is believed that FSPH may interact with proteins and enzymes to modulate their activity. It is also believed that FSPH may interact with receptors to modulate their activity. Additionally, FSPH may interact with DNA to modulate gene expression.
实验室实验的优点和局限性
FSPH has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used to create a variety of structures and molecules. Additionally, FSPH is relatively easy to synthesize and can be used in a variety of research studies. However, FSPH has some limitations. It is not soluble in water and is not very stable in acidic conditions. Additionally, the biochemical and physiological effects of FSPH are not well understood.
未来方向
There are several potential future directions for research on FSPH. One direction is to study the biochemical and physiological effects of FSPH in more detail. Additionally, research could be done to study the interactions of FSPH with proteins, enzymes, receptors, and DNA. Additionally, research could be done to study the effect of pH on the stability of FSPH. Finally, research could be done to create new structures and molecules using FSPH.
安全和危害
属性
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S.ClH/c14-12-1-3-13(4-2-12)19(17,18)16-9-6-11(5-8-15)7-10-16;/h1-4,11H,5-10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRYTYJOXOROJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)S(=O)(=O)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



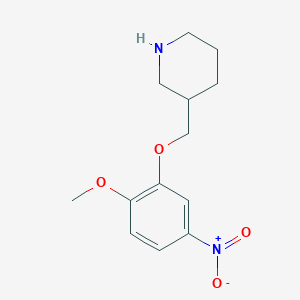

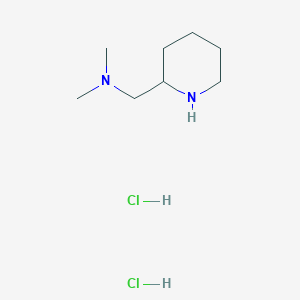
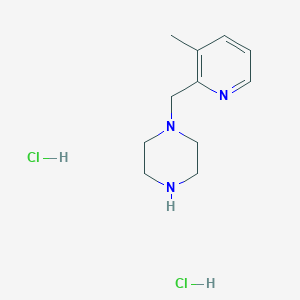
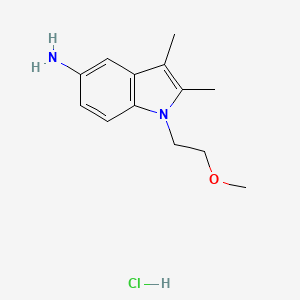
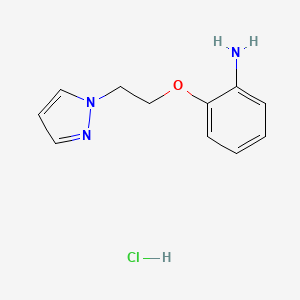
![N-Methyl-N-propyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1390041.png)
![2-[4-(Sec-butyl)phenoxy]-5-chloroaniline](/img/structure/B1390043.png)


![4,6-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1390048.png)
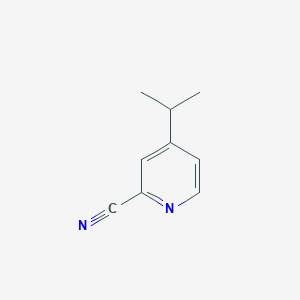
![(4-Chlorophenyl)[4-(3-piperidinylmethoxy)phenyl]-methanone](/img/structure/B1390052.png)
